molecular formula C10H15NS B12556934 3-(tert-Butylsulfanyl)aniline CAS No. 163271-63-4

3-(tert-Butylsulfanyl)aniline

Cat. No.: B12556934
CAS No.: 163271-63-4
M. Wt: 181.30 g/mol
InChI Key: QSQKJCKKDFCJFE-UHFFFAOYSA-N
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Description

3-(tert-Butylsulfanyl)aniline is an organic compound with the molecular formula C10H15NS It is a derivative of aniline where the hydrogen atom at the para position is replaced by a tert-butylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylsulfanyl)aniline typically involves the introduction of a tert-butylsulfanyl group into an aniline derivative. One common method is the reaction of 3-bromoaniline with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(tert-Butylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(tert-Butylsulfanyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The tert-butylsulfanyl group can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butylsulfanyl)phenol
  • 3-(tert-Butylsulfanyl)benzoic acid
  • 3-(tert-Butylsulfanyl)benzaldehyde

Uniqueness

3-(tert-Butylsulfanyl)aniline is unique due to the presence of both an aniline group and a tert-butylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The tert-butylsulfanyl group enhances the compound’s stability and lipophilicity, which can be advantageous in various chemical reactions and biological interactions.

Properties

CAS No.

163271-63-4

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

3-tert-butylsulfanylaniline

InChI

InChI=1S/C10H15NS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,11H2,1-3H3

InChI Key

QSQKJCKKDFCJFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC=CC(=C1)N

Origin of Product

United States

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